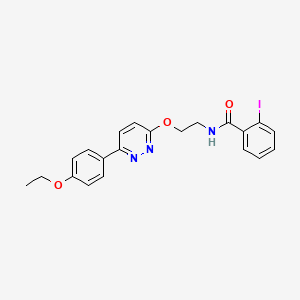

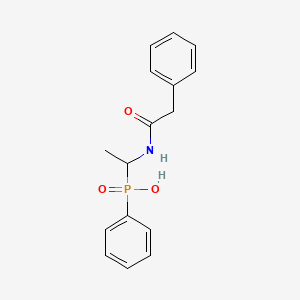

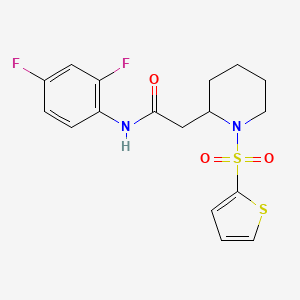

N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from variously substituted/unsubstituted aromatic organic acids, transforming them successively into corresponding esters, hydrazides, and then specific oxadiazole derivatives. A noteworthy method involves stirring 5-substituted-1,3,4-oxadiazole derivatives with specific bromoacetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using various spectroscopic techniques such as (1)H-NMR, IR, and mass spectrometry. These techniques confirm the successful synthesis of the target compounds by showing characteristic peaks and fragments corresponding to their expected structure (Vinayak et al., 2014).

Chemical Reactions and Properties

Compounds similar to N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibit reactivity typical of oxadiazoles and acetamides, engaging in reactions that form the basis for further chemical modifications and potential biological applications. These include cyclocondensation reactions, acylation, and alkylation, which are central to the synthesis and functionalization of these molecules (Saxena et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds like this compound, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for further development as a chemical entity in various applications. Detailed studies on these aspects can provide insights into the behavior of these compounds under different conditions (Gul et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for understanding the potential applications of this compound. These properties are determined by the functional groups present in the molecule and their interaction with different chemical environments (Parikh & Joshi, 2014).

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Activities

Research has shown that derivatives of N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exhibit significant antimicrobial and antiproliferative activities. A study by Kaya et al. (2017) demonstrated that these compounds, particularly those containing the 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety, showed high inhibitory activity against human tumor cell lines like A549 lung and MCF7 breast cancer, while being less harmful to healthy cell lines such as NIH/3T3 (Kaya et al., 2017).

Computational and Pharmacological Evaluation

Further studies, including computational and pharmacological evaluations, have been conducted on similar compounds. Faheem (2018) investigated the potential of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the diverse pharmacological applications of these compounds (Faheem, 2018).

NMR Study of Derivative Compounds

A novel derivative of 1,3,4-oxadiazole containing a benzimidazole moiety was synthesized and studied using NMR techniques by Li Ying-jun (2012). This research contributes to the structural understanding of such compounds, which is essential for their application in scientific research (Li Ying-jun, 2012).

Cancer Research

Another study by Panchal et al. (2020) focused on the design and synthesis of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), which are relevant in the treatment of small lung cancer. This shows the compound's potential use in cancer research and treatment (Panchal et al., 2020).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-24(18-9-4-3-8-16(17)18)12-19(25)21-14-6-5-7-15(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBQOEXQCBNRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)

![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)